TCO-PEG12-NHS ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

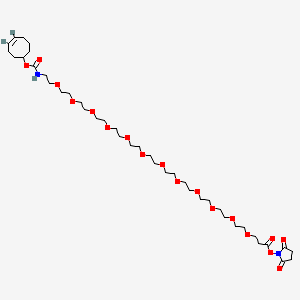

TCO-PEG12-NHS ester is a PEG-based PROTAC linker . It is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) . This reagent can be used to label antibodies, proteins, and other primary amine-containing macromolecules with a TCO moiety .

Synthesis Analysis

This compound is used in the synthesis of ADCs . It contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . It exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis

The molecular weight of this compound is 866.996 g/mol . The molecular formula is C40H70N2O18 . It contains a TCO moiety and a NHS ester .Chemical Reactions Analysis

This compound reacts with tetrazines via inverse electron demand Diels-Alder cycloaddition to form a stable dihydropyridazine linkage . This reaction is highly specific and efficient .Physical and Chemical Properties Analysis

This compound is a water-soluble PEG linker . The PEG12 linear arm increases water solubility and decreases steric hindrance during ligation . The functional group is Trans-Cyclooctene (TCO)/NHS ester .Scientific Research Applications

1. Immuno-PCR Protein Detection

TCO-PEG12-NHS ester is utilized in immuno-PCR, a technique that combines antibody-based protein detection with PCR-based quantification. This method involves producing cleavable antibody-DNA conjugates, where antibodies are functionalized with NHS-s-s-tetrazine and double-stranded DNA is functionalized with TCO by enzymatic addition. This approach enables specific and sensitive detection of proteins, such as human epidermal stem cell markers and differentiation markers (Van Buggenum et al., 2016).

2. Pretargeted PET Imaging

This compound is used in pretargeted PET (Positron Emission Tomography) imaging, particularly for imaging colorectal cancer. The compound is part of a strategy where it's conjugated to antibodies targeting specific cancer markers. This method allows for high-contrast imaging with reduced radiation doses compared to directly labeled radioimmunoconjugates (Cook et al., 2016).

3. Hydrogel Formation for Biomedical Applications

This compound is involved in the creation of hydrogels using oxo-ester mediated native chemical ligation. These hydrogels are suitable for in-vitro cell encapsulation and in-vivo implantation, making them potential candidates for wound healing, drug delivery, and tissue engineering applications (Strehin et al., 2013).

4. Enhancing Reactivity in Bioorthogonal Pretargeting

In molecular imaging and diagnostics, this compound enhances the reactivity of conjugated molecules. It is used to improve imaging capabilities for different cancer biomarkers, demonstrating its significant impact on bioorthogonal pretargeting applications (Rahim et al., 2015).

5. Antibody PEGylation in Bioorthogonal Pretargeting

This compound is involved in antibody modifications for bioorthogonal chemistry applications in pretargeted radioimmunotherapy. It is particularly used for grafting trans-cyclooctene derivatives to antibodies, impacting their functionality and reactivity in biomedical applications (Rondon et al., 2017).

6. Analytical Methods for PEGylated Biopharmaceuticals

This compound plays a role in the PEGylation process of biopharmaceuticals, where it is used for covalently bonding PEG to active peptides or proteins to improve their bioavailability and reduce immunogenicity (Crafts et al., 2016).

Mechanism of Action

Target of Action

TCO-PEG12-NHS ester is a water-soluble PEG linker that contains a TCO moiety and a NHS ester . The primary targets of this compound are antibodies, proteins, and other primary amine-containing macromolecules . The compound is used to label these targets with a TCO moiety .

Mode of Action

This compound interacts with its targets through a process known as inverse electron demand Diels-Alder cycloaddition reactions . The TCO moiety of the compound reacts with tetrazines via these reactions to form a stable dihydropyridazine linkage .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . ADCs, on the other hand, are comprised of an antibody to which an ADC cytotoxin is attached through an ADC linker .

Pharmacokinetics

It is known that the compound is water-soluble , which can impact its bioavailability. The compound’s solubility in DMSO, DCM, and DMF also suggests that it can be distributed in various biological environments.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the selective degradation of target proteins in the case of PROTACs , and the delivery of cytotoxins to target cells in the case of ADCs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at -20°C, away from moisture and light . These conditions help maintain the stability of the compound and ensure its effective performance in biological systems .

Future Directions

Biochemical Analysis

Biochemical Properties

TCO-PEG12-NHS Ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the synthesis of PROTACs and ADCs . By facilitating the degradation of target proteins, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound reacts with tetrazines via inverse electron demand Diels-Alder cycloaddition to form a stable dihydropyridazine linkage . This reaction is highly specific and allows for the modification of biomolecules at very low concentrations .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely dependent on the specific experimental conditions and the nature of the target proteins. It is known that this compound is stable at -20°C, away from moisture and light .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on the specific experimental conditions. Its water solubility and reduced steric hindrance due to the PEG12 linear arm may facilitate its distribution .

Subcellular Localization

The subcellular localization of this compound would depend on the nature of the target proteins and the specific experimental conditions. Given its role in protein degradation, it may be found in proximity to the ubiquitin-proteasome system within cells .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H70N2O18/c43-37-8-9-38(44)42(37)60-39(45)10-12-47-14-16-49-18-20-51-22-24-53-26-28-55-30-32-57-34-35-58-33-31-56-29-27-54-25-23-52-21-19-50-17-15-48-13-11-41-40(46)59-36-6-4-2-1-3-5-7-36/h1-2,36H,3-35H2,(H,41,46)/b2-1- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVOXZBGFZZFRHC-UPHRSURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H70N2O18 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

867.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2696303.png)

![2-(ethylthio)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2696304.png)

![1-methyl-4-[4-(methylsulfanyl)butyl]piperazine](/img/structure/B2696309.png)

![Methyl 6-[2-[(3-methoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl]-5-oxothiomorpholine-3-carboxylate](/img/structure/B2696313.png)

![N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide](/img/structure/B2696314.png)

![2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2696317.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/no-structure.png)

![2-{[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2696322.png)